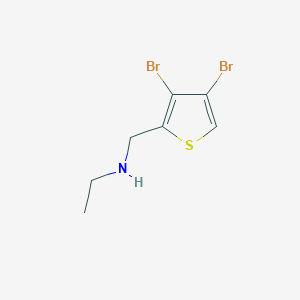
N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine involves the reaction of 3,4-dibromothiophene with ethanamine under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. These methods often include advanced techniques such as bulk custom synthesis and sourcing of high-quality raw materials .
Analyse Des Réactions Chimiques
Types of Reactions
N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Applications De Recherche Scientifique
N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical products
Mécanisme D'action
The mechanism of action of N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-((3,4-Dibromothiophen-2-yl)methyl)ethanamine include:
3,4-Dibromothiophene: A precursor in the synthesis of this compound.
Ethanamine: Another precursor used in the synthesis process.
Other substituted thiophenes: Compounds with similar structures and properties
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring and its combination with ethanamine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H9Br2NS |
|---|---|
Poids moléculaire |
299.03 g/mol |
Nom IUPAC |
N-[(3,4-dibromothiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H9Br2NS/c1-2-10-3-6-7(9)5(8)4-11-6/h4,10H,2-3H2,1H3 |
Clé InChI |
KOZOVENITCGVPE-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=C(C(=CS1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)










![7-Fluoro-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B13015319.png)

